N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
Overview
Description
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, with additional hydroxyethyl and methyl groups
Mechanism of Action
Target of Action
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . The primary targets of PEA are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA exerts a variety of biological effects, some related to chronic inflammation and pain . It binds to a nuclear receptor, through which it exerts these effects . The presence of PEA enhances anandamide activity by an "entourage effect" .
Biochemical Pathways
PEA is involved in the regulation of several biochemical pathways. It attenuates lipopolysaccharide-stimulated pro-inflammatory responses by suppressing TLR4-mediated NF-κB signaling pathways . It also has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .
Pharmacokinetics
HEP was administered orally to volunteers, and the experimental data correlated with a two-compartment pharmacokinetic model . The radioactivity was excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly .
Result of Action
The molecular and cellular effects of PEA’s action include the attenuation of pro-inflammatory responses and the enhancement of anandamide activity . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .
Action Environment
It is known that the presence of pea enhances anandamide activity
Biochemical Analysis
Biochemical Properties
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in molecules . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the biochemical pathways in which these enzymes are involved.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been found to inhibit the activity of certain carboxylesterases by binding to their active sites . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while doses outside this range can be detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it has been shown to affect the activity of carboxylesterases, which are involved in the hydrolysis of ester bonds in various substrates . This interaction can influence the overall metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also affect its overall efficacy and biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This subcellular localization can affect the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-methyl ethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+HOCH2CH2N(CH3)2→C6H5SO2N(CH3)CH2CH2OH+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N-methylbenzenesulfonamide.
Reduction: Formation of N-(2-hydroxyethyl)-N-methylbenzeneamine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: Similar in structure but with two hydroxyethyl groups instead of one.
N-(2-Hydroxyethyl)ethylenediamine: Contains an additional amine group, making it more versatile in forming complexes.
Uniqueness
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-10(7-8-11)14(12,13)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWCWODYFUWWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564837 | |
Record name | N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59724-60-6 | |
Record name | N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59724-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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